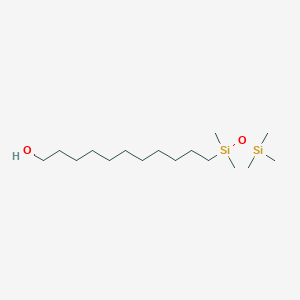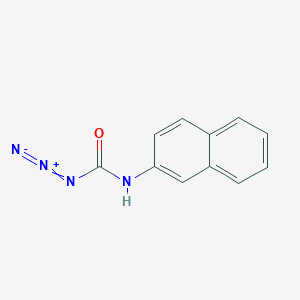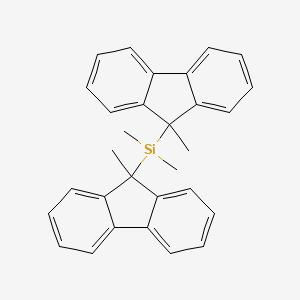silane CAS No. 141684-57-3](/img/structure/B14260937.png)
[1-(Dichlorosilylidene)-3,3-dimethylbutyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichlorosilylidene)-3,3-dimethylbutylsilane: is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes a dichlorosilylidene group and a trimethylsilyl group attached to a dimethylbutyl backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane typically involves the reaction of dichlorosilane with 3,3-dimethyl-1-butene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dichlorosilane+3,3-dimethyl-1-butene→1-(Dichlorosilylidene)-3,3-dimethylbutylsilane
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and continuous monitoring of reaction parameters are essential to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the silicon atoms are oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dichlorosilylidene group to a silyl group.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silyl derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It is used in the synthesis of complex organosilicon compounds.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for various biological applications.
Medicine:
Drug Delivery: It can be used in the development of drug delivery systems due to its unique chemical properties.
Industry:
Materials Science: The compound is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane exerts its effects involves the interaction of the silicon atoms with various molecular targets. The dichlorosilylidene group can form strong bonds with other atoms, facilitating various chemical reactions. The trimethylsilyl group provides stability and enhances the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
- Trimethylsilyl chloride
- Dimethyldichlorosilane
- Tetramethylsilane
Comparison:
- Uniqueness: 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane is unique due to the presence of both dichlorosilylidene and trimethylsilyl groups, which provide distinct reactivity and stability.
- Reactivity: Compared to similar compounds, it exhibits unique reactivity patterns due to the combination of functional groups.
Eigenschaften
CAS-Nummer |
141684-57-3 |
|---|---|
Molekularformel |
C9H20Cl2Si2 |
Molekulargewicht |
255.33 g/mol |
IUPAC-Name |
(1-dichlorosilylidene-3,3-dimethylbutyl)-trimethylsilane |
InChI |
InChI=1S/C9H20Cl2Si2/c1-9(2,3)7-8(12(10)11)13(4,5)6/h7H2,1-6H3 |
InChI-Schlüssel |
HFFVBJZNPWNALC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=[Si](Cl)Cl)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)
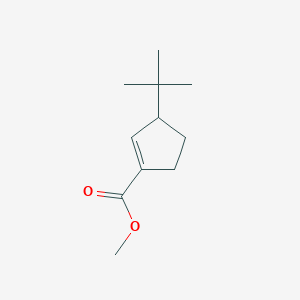

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
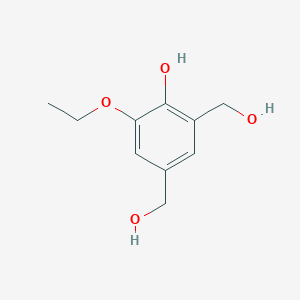
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
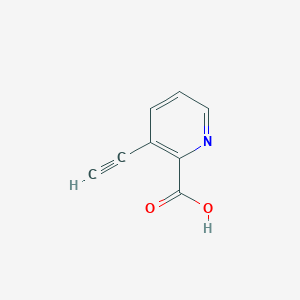
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
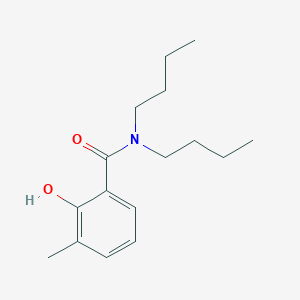
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
